Boiling Point and Volatility Profile vs. n-Octyl Propionate
The branched isooctyl propionate exhibits a lower predicted boiling point compared to its linear isomer n-octyl propionate, consistent with the known class behavior wherein branching reduces intermolecular packing efficiency and lowers boiling points . Isooctyl propionate (predicted bp 214.2 °C) boils approximately 14 °C lower than n-octyl propionate (experimental bp 228 °C at 760 mmHg). This differential translates to faster evaporation kinetics in coating formulations, making the branched ester preferable for applications requiring reduced dry-to-touch times, while the linear ester may be retained where slower solvent release is needed . Note: the target compound data are computationally predicted (ACD/Labs estimation); experimental confirmation is recommended prior to formulation deployment.
| Evidence Dimension | Boiling point at 760 mmHg |
|---|---|
| Target Compound Data | 214.2 ± 8.0 °C (predicted; Propanoic acid, isooctyl ester, CAS 68928-75-6) |
| Comparator Or Baseline | 228.0 °C (experimental, lit.; n-Octyl propionate, CAS 142-60-9) |
| Quantified Difference | Δ ~14 °C lower boiling point for the branched (isooctyl) isomer |
| Conditions | Model: ACD/Labs Percepta PhysChem prediction for isooctyl ester; experimental literature value for linear n-octyl ester |
Why This Matters
A 14 °C boiling point differential can shift the evaporation rate category and influence VOC emission compliance, coating film formation, and user handling safety, making the branched isomer functionally non-equivalent to the linear isomer in solvent-using applications.
